Butyl valerate
Overview
Description
Butyl valerate, also known as n-butyl valerate, is an ester compound that is synthesized from butyl alcohol and pentoic acid. It is a flavor compound that has been studied for its synthesis using nanosolid heteropoly acid as a catalyst, which has shown to be effective in producing high yields of butyl valerate under optimal conditions .
Synthesis Analysis
The synthesis of butyl valerate has been achieved using nano-H3PW12O40/SiO2 as a catalyst. The optimal conditions for this synthesis include a molar ratio of pentoic acid to butyl alcohol of 1:1.2, a catalyst amount of 0.4g per 0.1mol of pentoic acid, a water-carrying volume of 10mL, a reaction time of 40 minutes, and a reaction temperature of about 120°C. Under these conditions, the yield of butyl valerate can reach up to 95.0% .
Molecular Structure Analysis
The molecular structure of butyl valerate is not directly discussed in the provided papers. However, the structure of related compounds, such as the ionic clathrate hydrate of tetrabutylammonium valerate, has been determined by single crystal X-ray analysis. This structure features five-compartment polyhedral cavities and small D cavities, with significant disordering observed in the crystal structures .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of butyl valerate itself. However, they do discuss the properties of the butyl group in various compounds. For example, the flexibility and conformational variety of the butyl group in cations of ionic liquids are important for the macroscopic and microscopic properties of these liquids. The rotational barriers and stable conformations of the butyl group have been analyzed using density functional theory, highlighting the influence of the butyl group on the properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl valerate are not explicitly detailed in the provided papers. However, the study of the twisted t-butyl group in certain compounds, such as cis,trans-2-5-di-t-butylcyclohexyl toluene-p-sulphonate, provides insights into the structural behavior of t-butyl groups, which may be relevant to understanding the properties of butyl valerate. The t-butyl groups are shown to be twisted away from the staggered position, and this structural detail is well reproduced by valence-force energy minimization calculations .
Scientific Research Applications
Synthesis Applications
Butyl valerate, synthesized from butyl alcohol and pentoic acid, finds significant application in the synthesis of flavors. A study demonstrated the use of nano-H3PW12O40/SiO2 as a catalyst for synthesizing butyl valerate, achieving a high yield of 95.0% under optimal conditions (Sheng Shu-ling, 2007).
Environmental and Bioengineering Applications
Butyl valerate and related compounds play a role in anaerobic systems, particularly in the degradation kinetics of organic acids derived from protein-fed systems. These kinetics are essential in wastewater treatment and biogas production (Batstone, Pind, & Angelidaki, 2003).
Biochemical and Toxicology Research
In biochemical research, butyl valerate is involved in studying enzyme activities, such as butyrylcholinesterase. This enzyme's activity with phenyl valerate has implications for understanding organophosphorus toxicity in humans (Mangas, Vilanova, & Estevez, 2017).
Industrial and Chemical Engineering
Butyl valerate is also relevant in extractive ultrafiltration, an important process in chemical engineering. Its extraction from aqueous solutions using tri-n-butyl phosphate in kerosene was studied, highlighting its significance in separation processes (Rubio et al., 2000).
Energy and Fuel Research
In the field of renewable energy, butyl valerate is examined for its combustion and emissions characteristics in compression ignition engines. This research is vital for developing alternative biofuels from non-food crops or waste (Contino et al., 2014).
Materials Science
In materials science, butyl valerate-related compounds like tetrabutylammonium valerate are studied for their crystal structures, aiding in the understanding of ionic clathrate hydrates (Rodionova et al., 2010).
Safety And Hazards
Butyl valerate is flammable and can cause irritation to the eyes, respiratory system, and skin . It’s recommended to avoid contact with skin and eyes, avoid breathing its vapors, and ensure adequate ventilation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Future Directions
While specific future directions for butyl valerate are not detailed in the search results, it’s worth noting that esters like butyl valerate have potential applications in various fields, including the production of bioplastics , conversion of carboxylic acids to valuable products , and use as biofuels . These areas could represent future directions for research and application of butyl valerate.
properties
IUPAC Name |
butyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJADYKTJJGKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060455 | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with an apple-raspberry odour | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.80 °C. @ 760.00 mm Hg | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in propylene glycol; slightly soluble in water | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.871(d20/4) | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl valerate | |
CAS RN |
591-68-4 | |
Record name | Butyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93Z6CCM06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-92.8 °C | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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